molecular formula C12H26N2O6 B13096776 (2R)-2-amino-6-[[(2R,3S,4R)-2,4,5-trihydroxy-3-methoxypentyl]amino]hexanoic acid

(2R)-2-amino-6-[[(2R,3S,4R)-2,4,5-trihydroxy-3-methoxypentyl]amino]hexanoic acid

Cat. No.: B13096776
M. Wt: 294.34 g/mol
InChI Key: AAPCZXANSFJAFQ-DBIOUOCHSA-N
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Description

(2R)-2-amino-6-[[(2R,3S,4R)-2,4,5-trihydroxy-3-methoxypentyl]amino]hexanoic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as amino, hydroxyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-6-[[(2R,3S,4R)-2,4,5-trihydroxy-3-methoxypentyl]amino]hexanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Protection of Functional Groups: Protecting groups are used to mask reactive functional groups during the synthesis.

    Formation of Key Intermediates: Key intermediates are formed through reactions such as nucleophilic substitution, reduction, and oxidation.

    Deprotection and Final Assembly: The protecting groups are removed, and the final compound is assembled through coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-6-[[(2R,3S,4R)-2,4,5-trihydroxy-3-methoxypentyl]amino]hexanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino groups can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the amino groups may yield primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-amino-6-[[(2R,3S,4R)-2,4,5-trihydroxy-3-methoxypentyl]amino]hexanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biology, this compound is studied for its potential role in cellular processes. Its ability to interact with various biomolecules makes it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (2R)-2-amino-6-[[(2R,3S,4R)-2,4,5-trihydroxy-3-methoxypentyl]amino]hexanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-2-amino-6-[[(2R,3S,4R)-2,4,5-trihydroxy-3-methoxypentyl]amino]hexanoic acid include:

    This compound analogs: Compounds with slight modifications to the functional groups.

    Other amino acids with hydroxyl and methoxy groups: Such as serine and threonine derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H26N2O6

Molecular Weight

294.34 g/mol

IUPAC Name

(2R)-2-amino-6-[[(2R,3S,4R)-2,4,5-trihydroxy-3-methoxypentyl]amino]hexanoic acid

InChI

InChI=1S/C12H26N2O6/c1-20-11(10(17)7-15)9(16)6-14-5-3-2-4-8(13)12(18)19/h8-11,14-17H,2-7,13H2,1H3,(H,18,19)/t8-,9-,10-,11+/m1/s1

InChI Key

AAPCZXANSFJAFQ-DBIOUOCHSA-N

Isomeric SMILES

CO[C@@H]([C@@H](CNCCCC[C@H](C(=O)O)N)O)[C@@H](CO)O

Canonical SMILES

COC(C(CNCCCCC(C(=O)O)N)O)C(CO)O

Origin of Product

United States

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